Prifinium

Übersicht

Beschreibung

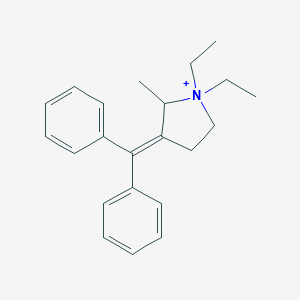

Prifinium bromid ist eine quaternäre Ammoniumverbindung mit dem IUPAC-Namen 3-(Diphenylmethylen)-1,1-diethyl-2-methylpyrrolidinium bromid . Es ist ein Anticholinergikum und Antimuskarinikum, das vorwiegend zur Behandlung des Reizdarmsyndroms und des Reizdarmbakterien-Syndroms eingesetzt wird . This compound bromid weist krampflösende und emetische Eigenschaften auf .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

This compound bromid kann durch eine Reihe chemischer Reaktionen synthetisiert werden, die die Bildung des Pyrrolidiniumrings und die anschließende Quaternisierung beinhalten. Die synthetische Route umfasst typischerweise die Reaktion von 1,1-Diethyl-2-methylpyrrolidin mit Benzophenon zur Bildung des Diphenylmethylenderivats. Dieser Zwischenstoff wird dann mit Methylbromid quaterniert, um this compound bromid zu erhalten .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound bromid umfasst ähnliche synthetische Routen, jedoch in größerem Maßstab. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert und beinhaltet oft fortschrittliche Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) zur Reinigung .

Chemische Reaktionsanalyse

Arten von Reaktionen

This compound bromid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: this compound bromid kann unter bestimmten Bedingungen oxidiert werden, obwohl dies keine übliche Reaktion für diese Verbindung ist.

Reduktion: Reduktionsreaktionen sind ebenfalls möglich, aber weniger verbreitet.

Substitution: This compound bromid kann nukleophile Substitutionsreaktionen eingehen, insbesondere am quaternären Ammoniumzentrum.

Häufige Reagenzien und Bedingungen

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat können verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können eingesetzt werden.

Substitution: Nukleophile wie Hydroxidionen können unter basischen Bedingungen mit this compound bromid reagieren.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Zum Beispiel kann eine nukleophile Substitution zur Bildung verschiedener substituierter Pyrrolidiniumderivate führen .

Wissenschaftliche Forschungsanwendungen

This compound bromid hat mehrere wissenschaftliche Forschungsanwendungen:

Chemie: Wird als Modellverbindung in Studien zu quaternären Ammoniumsalzen und deren Reaktionen verwendet.

Medizin: Wird zur Behandlung von Magen-Darm-Erkrankungen wie dem Reizdarmsyndrom eingesetzt.

Industrie: Wird in der Formulierung von Arzneimitteln und als Referenzstandard in der analytischen Chemie eingesetzt.

Wirkmechanismus

This compound bromid entfaltet seine Wirkung, indem es als Antimuskarinikum wirkt. Es bindet an Muskarinrezeptoren im Magen-Darm-Trakt und hemmt die Wirkung von Acetylcholin. Dies führt zu einer Verringerung der glatten Muskelkontraktionen und einer Linderung von Krämpfen, die mit dem Reizdarmsyndrom verbunden sind . Die molekularen Zielstrukturen umfassen Muskarinrezeptoren, und die beteiligten Signalwege stehen in Zusammenhang mit dem cholinergen System .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Prifinium bromide can be synthesized through a series of chemical reactions involving the formation of the pyrrolidinium ring and subsequent quaternization. The synthetic route typically involves the reaction of 1,1-diethyl-2-methylpyrrolidine with benzophenone to form the diphenylmethylene derivative. This intermediate is then quaternized with methyl bromide to yield this compound bromide .

Industrial Production Methods

Industrial production of this compound bromide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Prifinium bromide undergoes various chemical reactions, including:

Oxidation: this compound bromide can be oxidized under specific conditions, although this is not a common reaction for this compound.

Reduction: Reduction reactions are also possible but less common.

Substitution: This compound bromide can undergo nucleophilic substitution reactions, particularly at the quaternary ammonium center.

Common Reagents and Conditions

Oxidation: Strong oxidizing agents such as potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride may be employed.

Substitution: Nucleophiles such as hydroxide ions can react with this compound bromide under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyrrolidinium derivatives .

Wissenschaftliche Forschungsanwendungen

Prifinium bromide has several scientific research applications:

Chemistry: Used as a model compound in studies of quaternary ammonium salts and their reactions.

Biology: Investigated for its effects on cellular processes due to its anticholinergic properties.

Medicine: Used in the treatment of gastrointestinal disorders such as irritable bowel syndrome.

Industry: Employed in the formulation of pharmaceuticals and as a reference standard in analytical chemistry.

Wirkmechanismus

Prifinium bromide exerts its effects by acting as an antimuscarinic agent. It binds to muscarinic receptors in the gastrointestinal tract, inhibiting the action of acetylcholine. This leads to a reduction in smooth muscle contractions and alleviation of spasms associated with irritable bowel syndrome . The molecular targets include muscarinic receptors, and the pathways involved are related to the cholinergic system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Hyoscinbutylbromid: Ein weiteres Antimuskarinikum, das für ähnliche Indikationen eingesetzt wird.

Dicyclomin: Ein Anticholinergikum zur Behandlung von Magen-Darm-Erkrankungen.

Oxybutynin: Wird vorwiegend zur Behandlung der Harninkontinenz eingesetzt, teilt aber Antimuskarineigenschaften.

Einzigartigkeit

Prifinium bromid ist einzigartig aufgrund seiner spezifischen chemischen Struktur, die ihm unterschiedliche pharmakologische Eigenschaften verleiht. Seine quaternäre Ammoniumstruktur ermöglicht eine gezielte Wirkung im Magen-Darm-Trakt mit minimaler systemischer Resorption, wodurch das Risiko von Nebenwirkungen auf das zentrale Nervensystem reduziert wird .

Biologische Aktivität

Prifinium, also known as this compound bromide, is an antimuscarinic agent primarily utilized for its antispasmodic and antiemetic properties. It is particularly effective in the treatment of gastrointestinal disorders such as irritable bowel syndrome (IBS). This article delves into the biological activity of this compound, exploring its mechanism of action, clinical efficacy, and relevant case studies.

This compound functions primarily as a muscarinic acetylcholine receptor antagonist , specifically targeting the M5 subtype. This interaction inhibits various cellular responses mediated by acetylcholine, including the modulation of potassium channels and inhibition of adenylate cyclase activity. The resulting effect is a decrease in smooth muscle contraction, which is beneficial in alleviating symptoms associated with IBS and other gastrointestinal conditions .

Pharmacological Profile

- Chemical Structure : this compound has a chemical formula of and an average molecular weight of approximately 306.472 g/mol.

- Drug Classification : It is classified as a small molecule and falls under the category of experimental drugs with anticholinergic properties .

Case Studies and Clinical Trials

- Open Trial for IBS : A study conducted on patients with IBS demonstrated that this compound bromide significantly improved symptoms compared to placebo. This trial involved a cohort of patients who were administered the drug over a specified period, showing marked reductions in abdominal pain and discomfort associated with IBS .

- Comparison with Other Treatments : In comparative studies, this compound was evaluated against other antispasmodics like mebeverine. Results indicated that while both drugs provided symptom relief, this compound had a quicker onset of action in some patients .

- Meta-Analysis Findings : A meta-analysis reviewing multiple trials on antispasmodic agents found that this compound effectively reduced IBS symptoms with a low incidence of adverse effects. The analysis highlighted the drug's safety profile and its potential as a first-line treatment option for IBS .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

| Property | Details |

|---|---|

| Mechanism | Muscarinic receptor antagonist |

| Target Receptor | M5 muscarinic acetylcholine receptor |

| Primary Uses | Antispasmodic, antiemetic |

| Indications | Irritable bowel syndrome, gastrointestinal spasms |

| Clinical Efficacy | Significant symptom relief in IBS |

| Adverse Effects | Generally low; may include dry mouth, dizziness |

Research Findings

Recent studies have expanded on the understanding of this compound's pharmacodynamics. For instance, research has shown that this compound not only alleviates gastrointestinal spasms but also possesses potential neuroprotective effects due to its interaction with central nervous system receptors . This dual action may open avenues for further therapeutic applications beyond gastrointestinal disorders.

Eigenschaften

IUPAC Name |

3-benzhydrylidene-1,1-diethyl-2-methylpyrrolidin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N/c1-4-23(5-2)17-16-21(18(23)3)22(19-12-8-6-9-13-19)20-14-10-7-11-15-20/h6-15,18H,4-5,16-17H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYEPZINLLPPBMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1(CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)C1C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70859880 | |

| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10236-81-4 | |

| Record name | 3-(Diphenylmethylene)-1,1-diethyl-2-methylpyrrolidinium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10236-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prifinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010236814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prifinium | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13254 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-(Diphenylmethylidene)-1,1-diethyl-2-methylpyrrolidin-1-ium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70859880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(benzhydrylidene)-1,1-diethyl-2-methylpyrrolidinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.503 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRIFINIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3C7TTK1K7K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.